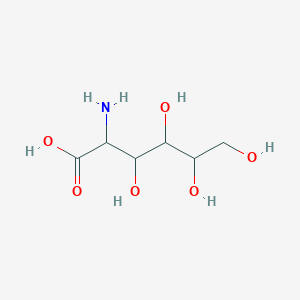

D-Glucosaminic acid

Description

2-Amino-2-deoxy-D-gluconate is a natural product found in Medicago sativa and Phaseolus vulgaris with data available.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2-amino-3,4,5,6-tetrahydroxyhexanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO6/c7-3(6(12)13)5(11)4(10)2(9)1-8/h2-5,8-11H,1,7H2,(H,12,13) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFYKDFXCZBTLOO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)O)N)O)O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3646-68-2 | |

| Record name | Glucosaminic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=404265 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Glucosaminic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37779 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Nomenclature and Core Biochemical Identity of D Glucosaminic Acid

Accepted Chemical Nomenclatures

D-Glucosaminic acid is identified by several accepted chemical names and identifiers, reflecting its structure and chemical relationships.

Contextualization within Amino Sugar Biochemistry

This compound is fundamentally an amino sugar, a class of carbohydrates where a hydroxyl group has been replaced by an amine group wikipedia.org. It is derived from D-glucosamine through oxidation processes smolecule.com, making it a monosaccharide and a hexanoic acid derivative featuring an amine group and multiple hydroxyl groups chemicalbook.combiosynth.comcymitquimica.com.

In biological systems, this compound holds several important roles. It is recognized as a component of bacterial lipopolysaccharides smolecule.comnih.govresearchgate.net and is integral to bacterial cell wall synthesis, serving as a building block for peptidoglycan smolecule.com. Furthermore, it has been identified as a metabolite produced by certain bacterial species smolecule.com.

The compound is involved in the synthesis of glycosaminoglycans and glycoproteins, which are crucial for cellular signaling and maintaining structural integrity within tissues smolecule.com. It is found in various glycosaminoglycans and shares structural similarities with D-gluconic acid chemicalbook.comsmolecule.combiosynth.com. This compound can be synthesized via the oxidation of D-glucosamine, often catalyzed by glucose oxidase nih.govresearchgate.net. Microbial methods, such as those employing strains like Pseudomonas putida GNA5, also efficiently produce it from glucosamine (B1671600) researchgate.netnih.gov.

From a research perspective, this compound serves as a valuable chiral synthon in organic chemistry nih.govresearchgate.net. It is utilized in cell culture media to enhance cell growth and viability, particularly in studies focusing on cartilage and connective tissues chemimpex.com. Its importance in studying glycosaminoglycans is noted, as these are vital for understanding biological processes and developing new therapeutic strategies chemimpex.com.

Key Physical and Chemical Properties:

| Property | Value | Source(s) |

| Appearance | White to off-white powder | chemimpex.comchemicalbook.comsigmaaldrich.compharmaffiliates.com |

| Melting Point | 235-245 °C (decomposition) | chemimpex.comchemicalbook.com |

| 235 °C | sigmaaldrich.comsigmaaldrich.com | |

| Solubility | Slightly soluble in water (heated and sonicated) | chemicalbook.com |

| 0.5 M HCl: 50 mg/mL, clear, colorless to faintly yellow | sigmaaldrich.comsigmaaldrich.com | |

| Water: 49-51 mg/mL | sigmaaldrich.com | |

| Optical Rotation | [α]²⁰/D -15.0 to -14.0 °, c = 2.5% (w/v) in hydrochloric acid | chemimpex.comchemicalbook.comsigmaaldrich.comsigmaaldrich.com |

| Storage Temp. | 2-8 °C | chemimpex.comchemicalbook.comsigmaaldrich.compharmaffiliates.comsigmaaldrich.com |

Compound Name List

this compound

D-Glucosamic acid

2-Amino-2-deoxy-D-gluconic acid

(2R,3R,4S,5R)-2-Amino-3,4,5,6-tetrahydroxyhexanoic Acid

D-gluconic acid

D-glucosamine

Biological Occurrence and Physiological Significance of D Glucosaminic Acid

Distribution in Prokaryotic and Eukaryotic Systems

The presence of D-glucosaminic acid spans across different biological domains, from bacteria to higher organisms, where it is often found as a component of larger macromolecules or as a metabolic intermediate.

This compound is a known component of bacterial lipopolysaccharides (LPS). nih.govsigmaaldrich.comresearchgate.netresearchgate.net LPS are complex glycolipids that form the major part of the outer membrane of Gram-negative bacteria. sigmaaldrich.com The general structure of LPS consists of three parts: the O-antigen, a core polysaccharide, and Lipid A. sigmaaldrich.com While the core components often include sugars like 3-deoxy-α-D-manno-octulosonic acid (KDO) and heptulose, the precise composition can vary. sigmaaldrich.com D-glucosamine is a fundamental building block of the Lipid A portion. sigmaaldrich.comnih.gov this compound's incorporation into LPS highlights its contribution to the structural integrity of the bacterial cell envelope. nih.govsigmaaldrich.comresearchgate.netresearchgate.net

Table 1: Bacterial Strains and this compound-Related Findings

| Bacterial Strain | Finding | Reference |

| Salmonella enterica serovar Typhimurium | Utilizes this compound as a carbon and nitrogen source through a specific phosphotransferase system. | nih.gov |

| Pseudomonas putida GNA5 | Efficiently produces this compound from D-glucosamine via oxidative fermentation. | nih.gov |

| Mycoplasma pneumoniae | Shows susceptibility to the antibacterial activity of this compound. | biosynth.com |

| Streptococcus pyogenes | Shows susceptibility to the antibacterial activity of this compound. | biosynth.com |

| Escherichia coli (wild-type) | Not inhibited by this compound. | biosynth.com |

| Fusobacterium species | Lipopolysaccharides contain glucosamine (B1671600). | nih.gov |

| Bradyrhizobium strains | Lipopolysaccharides contain a backbone of D-glucosamine derivatives. | researchgate.net |

Specific microbial strains have been identified to metabolize or produce this compound. For instance, Salmonella enterica can use this compound as a source of both carbon and nitrogen. nih.gov This is facilitated by a previously uncharacterized mannose family phosphotransferase system (PTS) permease. nih.gov Furthermore, Pseudomonas putida GNA5 is a newly isolated strain capable of efficiently producing this compound from D-glucosamine through oxidative fermentation. nih.gov Studies have also detected this compound in the metabolome of Black Tibetan sheep, where its levels were correlated with certain rumen bacteria like Prevotella 1 and Lactobacillus. frontiersin.org

Presence as a Constituent of Bacterial Lipopolysaccharides

Fundamental Roles in Cellular Structure and Metabolism

This compound plays crucial roles in the fundamental processes of cellular life, particularly in bacteria, contributing to both their structural integrity and metabolic pathways.

The bacterial cell wall is a vital structure primarily composed of peptidoglycan, a polymer of alternating N-acetylglucosamine (GlcNAc) and N-acetylmuramic acid (MurNAc) residues cross-linked by short peptides. embopress.orgmdpi.com The synthesis of peptidoglycan is a complex process that begins in the cytoplasm with the formation of UDP-N-acetylmuramyl-pentapeptide. mdpi.com D-amino acids, such as D-alanine and D-glutamic acid, are essential components of these peptide chains. embopress.orgnih.gov this compound is implicated as a building block in bacterial cell wall synthesis, where its amino groups can form peptide bonds, contributing to the cross-linked network that provides rigidity to the cell wall. smolecule.com While the canonical peptidoglycan structure involves specific amino acids, the incorporation of non-canonical D-amino acids can occur, leading to modifications in the cell wall. embopress.orgnih.gov

Glycosaminoglycans (GAGs) are long, unbranched polysaccharides consisting of repeating disaccharide units. bibliotekanauki.plnih.govwikipedia.org These units typically contain an amino sugar (like N-acetylglucosamine or N-acetylgalactosamine) and a uronic acid (such as glucuronic acid or iduronic acid). sigmaaldrich.comresearchgate.net GAGs are key components of the extracellular matrix in mammals and are involved in various biological processes, including cell signaling and tissue hydration. nih.govresearchgate.net The biosynthesis of GAGs starts with the creation of UDP-activated sugars in the cytoplasm. nih.gov While D-glucosamine is a direct precursor for the N-acetylglucosamine found in GAGs like hyaluronic acid and heparan sulfate, the direct role of this compound in these pathways is less direct. bibliotekanauki.plnih.govnih.gov However, its structural similarity to key intermediates suggests a potential, though not fully elucidated, contribution or influence on these biosynthetic pathways. smolecule.com

Biosynthesis and Metabolic Pathways of D Glucosaminic Acid

Precursor Substrates and Enzymatic Conversion Routes

The primary precursor for D-Glucosaminic acid biosynthesis is D-Glucosamine. The conversion involves the oxidation of the aldehyde group of D-Glucosamine to a carboxylic acid.

D-Glucosamine, a naturally occurring amino sugar, serves as the direct substrate for the formation of this compound. This transformation is essentially an oxidative dehydrogenation reaction. Classical chemical synthesis methods have involved mercury compounds, which are environmentally unfavorable. More sustainable approaches utilize enzymatic or microbial oxidation processes. mdpi.com For instance, D-Glucosamine can be oxidized to this compound using air oxidation catalyzed by specific enzymes. mdpi.comnih.gov Electrochemical oxidation methods using noble metal catalysts have also been explored. researchgate.net

Several oxidoreductases play a role in the conversion of D-Glucosamine to this compound. Glucose oxidase (GOx) from sources like Aspergillus niger has been shown to catalyze the air oxidation of D-Glucosamine, although it acts as a relatively poor substrate for this specific conversion compared to glucose, exhibiting limited catalytic efficiency. mdpi.comnih.gov

More specialized enzymes, such as glucosamine (B1671600) oxidases, have been identified. For example, a novel glucosamine oxidase isolated from the fungus Aspergillus terreus NUK-1204 demonstrates high reactivity and specificity towards D-Glucosamine, making it a promising biocatalyst for this compound production. austinpublishinggroup.com Certain bacterial strains also possess specific oxidoreductases or dehydrogenases capable of this transformation.

Oxidation of D-Glucosamine to this compound

Microbial Fermentation and Biotransformation Processes

Microbial fermentation offers a robust and scalable method for producing this compound from D-Glucosamine. Various microorganisms have been identified for their ability to carry out this biotransformation.

Pseudomonas putida GNA5 is a notable strain that efficiently produces this compound from D-Glucosamine through oxidative fermentation. This bacterium can grow in media containing high concentrations of D-Glucosamine and stably accumulates this compound, often with minimal by-product formation. researchgate.netnih.govresearchgate.netindogulfbioag.comsigmaaldrich.com Other microorganisms reported to produce this compound from D-Glucosamine include species from the genera Acinetobacter, Aerobacter, Acetobacter, and Escherichia. researchgate.net The metabolic mechanisms within these strains often involve specific enzymes that facilitate the controlled oxidation of D-Glucosamine. nih.gov

Optimizing fermentation conditions is crucial for maximizing this compound yields. Studies on Pseudomonas putida GNA5 have demonstrated significant improvements in production through medium composition and process parameter adjustments.

Table 1: Preliminary Optimized Culture Medium for Pseudomonas putida GNA5

| Component | Concentration (g/L) | pH |

| D-Glucosamine-HCl | 30 | 7.0 |

| Glucose | 5 | |

| Urea | 5 | |

| KH₂PO₄ | 2 | |

| MgSO₄·7H₂O | 0.5 | |

| CaCO₃ | 10 |

Using this optimized medium, P. putida GNA5 achieved a this compound concentration of 25.5 g/L with a molar yield of 93.9% after 48 hours of fermentation. researchgate.netresearchgate.net Further optimization, using an initial D-Glucosamine-HCl concentration of 60 g/L, resulted in 51.5 g/L of this compound after 72 hours, corresponding to a molar yield of 95.4%. researchgate.netnih.gov Notably, this compound accumulation remains stable in P. putida GNA5 even after the exhaustion of D-Glucosamine, without the need for inhibitors of its breakdown. researchgate.netnih.gov

Table 2: Production Yields of this compound by Pseudomonas putida GNA5

| Initial D-Glucosamine-HCl (g/L) | Final this compound (g/L) | Molar Yield (%) | Fermentation Time (h) | Reference |

| 60 | 51.5 | 95.4 | 72 | researchgate.netnih.gov |

| 30 | 25.5 | 93.9 | 48 | researchgate.netresearchgate.net |

Strain-Specific Production Mechanisms (e.g., Pseudomonas putida GNA5)

Interactions within Broader Carbohydrate Metabolic Networks

This compound is integrated into cellular metabolism, particularly within central carbon pathways. In some microorganisms, this compound enters a catabolic pathway where it is phosphorylated at the C-6 position to form this compound 6-phosphate. nih.govnih.gov This phosphorylated intermediate is then enzymatically converted to 2-keto-3-deoxygluconate (B102576) 6-phosphate (KDGP). nih.gov KDGP is subsequently cleaved by an aldolase (B8822740) (e.g., DgaF) into glyceraldehyde-3-phosphate and pyruvate (B1213749), which are key intermediates feeding into glycolysis and the tricarboxylic acid (TCA) cycle. nih.gov This integration highlights this compound's role in providing carbon skeletons for cellular energy and biosynthesis. KEGG pathway analysis places this compound within pathways such as the Pentose phosphate (B84403) pathway, general Metabolic pathways, and Microbial metabolism in diverse environments. genome.jp

Compound List

this compound

D-Glucosamine

D-Glucosamine-HCl

Glucose

Urea

KH₂PO₄ (Potassium Phosphate)

MgSO₄·7H₂O (Magnesium Sulfate Heptahydrate)

CaCO₃ (Calcium Carbonate)

2-Amino-2-deoxy-D-gluconic acid (Synonym for this compound)

D-Glucosaminate

this compound 6-phosphate

2-keto-3-deoxygluconate 6-phosphate (KDGP)

Glyceraldehyde-3-phosphate

Pyruvate

L-iditol

D-glucitol

D-xylitol

D-galactitol

D-galactosamine hydrochloride

D-galactosaminic acid

D-mannosamine hydrochloride

L-Mannosaminic acid

L-citrulline

N-acetyl-D-glucosamine

Gluconic acid

D-gluconate lactone

H₂O₂ (Hydrogen Peroxide)

L-malate

L-malic acid

D-lactic acid

Acetyl-CoA

5-aminolevulinic acid

Mevalonate

Squalene

Liamocin

N-acetylglucosamine

Tryptophan

Lactate

Citrate

Fumarate

Succinate

Oxalic acid

Chitooligosaccharides

Enzymatic Degradation and Catabolism of D Glucosaminic Acid

Catabolic Pathways in Microbial Physiology (e.g., Salmonella enterica serovar Typhimurium)

Salmonella enterica serovar Typhimurium utilizes D-Glucosaminic acid as a carbon and nitrogen source through a dedicated operon, dgaABCDEF nih.govnih.govebi.ac.uk. This pathway is regulated by RpoN (σ54) and an activator gene, dgaR nih.govnih.gov.

The initial step in this compound catabolism involves its transport into the bacterial cell. This is accomplished by a mannose family phosphotransferase system (PTS) permease, encoded by the dgaABCD genes nih.govnih.govebi.ac.uk. The PTS is responsible for both the uptake of this compound across the cell membrane and its concomitant phosphorylation at the C-6 position nih.govnih.govebi.ac.uk. This phosphorylation is a hallmark of PTS-mediated transport, where phosphoenolpyruvate (B93156) (PEP) serves as the phosphate (B84403) donor through a cascade involving general PTS proteins EI and HPr asm.org. The dgaABCD genes encode the EIIA, EIIB, EIIC, and EIID components of this specific permease nih.govnih.govebi.ac.uk.

Once inside the cell, this compound is phosphorylated by the DgaABCD permease to form D-Glucosaminate 6-Phosphate (DGA-6-P) nih.govebi.ac.ukresearchgate.net. This phosphorylated intermediate is then acted upon by the enzyme DgaE, which is identified as D-Glucosaminate-6-phosphate Ammonia-Lyase (DGL) nih.govnih.govacs.orggenome.jp. DGL catalyzes the deamination of DGA-6-P, removing an ammonia (B1221849) molecule and producing 2-keto-3-deoxygluconate (B102576) 6-phosphate (KDGP) researchgate.netnih.govnih.govacs.orggenome.jp. This reaction is a critical step, converting the amino sugar derivative into a keto sugar phosphate intermediate.

Mechanisms of Phosphotransferase System (PTS) Permeases

Characterization of Key Degradative Enzymes

The catabolism of this compound relies on specific enzymes that catalyze its transformation.

While the primary pathway in Salmonella involves DGL (D-Glucosaminate-6-phosphate Ammonia-Lyase), other microorganisms might utilize enzymes like this compound dehydrase (also known as glucosaminic dehydratase or aminodeoxygluconate dehydratase) for the direct conversion of this compound to 2-keto-3-deoxy-D-gluconic acid (KDG) and ammonia wikipedia.org. Studies on this compound dehydratase from organisms like Rhizobium have investigated its stereochemistry, revealing that the dehydration proceeds with retention of configuration at the C-3 carbon, and that the abstraction of the alpha-proton is the rate-determining step nih.gov. This enzyme is a pyridoxal (B1214274) phosphate (PLP)-dependent hydro-lyase wikipedia.org.

D-Glucosaminate-6-phosphate Ammonia-Lyase (DGL), encoded by the dgaE gene, is a key PLP-dependent enzyme in the Salmonella pathway nih.govnih.govacs.orggenome.jp. DGL belongs to the aminotransferase (AT) superfamily, although it exhibits low sequence identity to most other members nih.govnih.govacs.org. Structurally, DGL forms an octameric assembly, a tetramer of dimers, which is unusual within the AT superfamily nih.govnih.govacs.orgrcsb.org. The enzyme's catalytic mechanism involves the formation of a Schiff base with the substrate, DGA-6-P, facilitated by a lysine (B10760008) residue (Lys-213) nih.govacs.org. Notably, DGL catalyzes the elimination of ammonia from DGA-6-P with an unprecedented inversion of stereochemistry at the C-3 position, a feature that distinguishes it from many other PLP-dependent dehydratases/deaminases nih.govacs.orgacs.org. The reaction proceeds via an enamine intermediate, which is then protonated by the enzyme before product release nih.govacs.org. The crystal structure reveals a cluster of arginines in the small domain likely involved in binding the substrate's phosphate group, compensating for the absence of a conserved arginine typically found in other AT superfamily members for α-carboxylate binding nih.govacs.org.

This compound Dehydrase Activity and Stereochemistry

Integration into Central Carbon Metabolism

The catabolism of this compound culminates in the production of intermediates that enter central carbon metabolism. Following the action of DGL, the intermediate KDGP is formed researchgate.netnih.govnih.govacs.org. This KDGP is then cleaved by the aldolase (B8822740) DgaF, also encoded within the dga operon, into two key glycolytic intermediates: pyruvate (B1213749) and glyceraldehyde-3-phosphate (GA-3-P) nih.govresearchgate.net. These products are central to cellular energy production, directly entering glycolysis and the citric acid cycle for ATP generation. Importantly, the Entner-Doudoroff aldolase (Eda) can substitute for DgaF, indicating a functional link to the Entner-Doudoroff pathway nih.govresearchgate.net.

Compound List

this compound

D-Glucosaminate 6-Phosphate (DGA-6-P)

2-keto-3-deoxygluconate 6-phosphate (KDGP)

Pyruvate

Glyceraldehyde-3-phosphate (GA-3-P)

2-keto-3-deoxy-D-gluconic acid (KDG)

Ammonia

Phosphoenolpyruvate (PEP)

Fructose-6-phosphate

Glucosamine (B1671600) 6-phosphate (GlcN6P)

D-galactonic acid-g-lactone (DGL)

N-acetyl-D-glucosamine

N-acetyl-D-galactosamine

N-acetyl-D-mannosamine

N-acetyl-d-hexosamine

D-glucosamine

D-gluconic acid

D-galactonic acid

D-glucuronate

The following data tables summarize key enzymes and their roles in the this compound catabolic pathway:

Table 1: Key Enzymes in this compound Catabolism in Salmonella enterica

| Enzyme Name | Gene Locus | Substrate(s) | Product(s) | Key Function | Reference(s) |

| This compound PTS Permease | dgaABCD | This compound | D-Glucosaminate 6-Phosphate (DGA-6-P) | Transports and phosphorylates this compound across the cell membrane. | nih.govnih.govebi.ac.uk |

| D-Glucosaminate-6-phosphate Ammonia-Lyase | dgaE (DGL) | D-Glucosaminate 6-Phosphate (DGA-6-P) | 2-keto-3-deoxygluconate 6-phosphate (KDGP) + NH₃ | Catalyzes the deamination of DGA-6-P, removing ammonia. | nih.govnih.govacs.orggenome.jp |

| KDGP Aldolase | dgaF | 2-keto-3-deoxygluconate 6-phosphate (KDGP) | Pyruvate + Glyceraldehyde-3-phosphate (GA-3-P) | Cleaves KDGP into central metabolic intermediates. Can be substituted by Eda. | nih.govresearchgate.net |

Table 2: Enzymatic Reactions and Products

| Reaction | Enzyme(s) | Product(s) | Pathway Integration | Reference(s) |

| This compound → D-Glucosaminate 6-Phosphate | This compound PTS Permease (dgaABCD) | D-Glucosaminate 6-Phosphate | Initial transport and phosphorylation | nih.govnih.govebi.ac.uk |

| D-Glucosaminate 6-Phosphate + H₂O → 2-keto-3-deoxygluconate 6-Phosphate + NH₃ | D-Glucosaminate-6-phosphate Ammonia-Lyase (DGL) | 2-keto-3-deoxygluconate 6-phosphate (KDGP), NH₃ | Intermediate formation, ammonia release | nih.govnih.govacs.orggenome.jp |

| 2-keto-3-deoxygluconate 6-Phosphate → Pyruvate + Glyceraldehyde-3-phosphate | KDGP Aldolase (dgaF) | Pyruvate, Glyceraldehyde-3-phosphate | Entry into glycolysis/central carbon metabolism | nih.govresearchgate.net |

| This compound → 2-keto-3-deoxy-D-gluconic acid + NH₃ (Alternative pathway/enzyme) | This compound Dehydrase | 2-keto-3-deoxy-D-gluconic acid, NH₃ | Direct degradation of this compound (not in S. Typhimuriumdga pathway) | wikipedia.orgnih.gov |

Chemical Synthesis and Derivatization of D Glucosaminic Acid

Non-Enzymatic Synthetic Methodologies

Several non-enzymatic routes have been established for the synthesis of D-Glucosaminic acid, offering alternatives to biological methods.

Other bimetallic catalysts, such as gold-palladium (AuPd) supported on basic oxides like magnesium oxide (MgO) or hydrotalcite (HT), have also proven effective in catalyzing the oxidation of glucosamine (B1671600) to glucosaminic acid, achieving yields around 85% under mild conditions researchgate.netresearchgate.net. Supported gold catalysts have also been explored using hydrogen peroxide as an oxidant, particularly in microwave-assisted reactions acs.org.

Table 1: Catalytic Oxidation Methods for this compound Synthesis

| Catalyst | Oxidant | Substrate | Conditions | Yield | Reference |

| Pd-Bi/C | Molecular Oxygen | D-Glucosamine | Mild conditions (near room temp, atm. O₂) | 70% | tandfonline.com |

| Pd-Bi/C | O₂ | D-Glucosamine | Mild conditions | Good | tandfonline.comlookchem.com |

| AuPd/MgO | Air | Glucosamine | 35 °C, water | ~85% | researchgate.net |

| AuPd/HT | Air | Glucosamine | 35 °C, water | ~85% | researchgate.net |

| Supported Gold | H₂O₂ | Glucose | Microwave irradiation, alkaline pH | Quantitative | acs.org |

Chemical oxidation offers alternative pathways for this compound synthesis. Sodium chlorite (B76162) has been reported as an effective reagent for the oxidation of D-glucosamine to this compound when employed in slightly acidic media smolecule.com.

Hydrogen peroxide (H₂O₂) is a strong and environmentally friendly oxidant that has been successfully used for the oxidation of glucose to gluconic acid under controlled conditions, such as temperatures between 70-85°C and a glucose to hydrogen peroxide molar ratio of 1:1, often with active carbon as a catalyst support researchgate.netgoogle.com. While direct reports on H₂O₂ for D-glucosamine to this compound conversion are less prevalent in the retrieved literature, its efficacy in oxidizing sugar hydroxyl groups to carboxylic acids highlights its potential in carbohydrate chemistry.

Electrochemical synthesis provides a precise and controllable method for producing this compound. The electrocatalytic oxidation of D-glucosamine has been effectively demonstrated using gold-based electrodes, including those modified with gold nanoparticles researchgate.netresearchgate.net.

Research indicates that D-glucosamine can be oxidized to this compound at gold electrodes with high current efficiencies. For instance, electrolysis in an alkaline solution at a potential of -0.2V achieved a 100% current efficiency for the formation of this compound researchgate.net. In neutral solutions, electrolysis at 0.4V yielded similar results with a 70% current efficiency researchgate.net. These electrochemical methods allow for fine-tuning of reaction parameters, leading to enhanced selectivity and reduced byproduct formation.

Table 2: Electrochemical Synthesis of this compound

| Electrode Material | Solution Condition | Potential (V vs RHE) | Current Efficiency | Product Identified | Reference |

| Au₂nm/Carbon Felt | Alkaline | -0.2 | 100% | This compound | researchgate.net |

| Au₂nm/Carbon Felt | Neutral | 0.4 | 70% | This compound | researchgate.net |

| Gold Plate | Alkaline | -0.2 | 100% | This compound | researchgate.net |

| Gold Plate | Neutral | 0.4 | 70% | This compound | researchgate.net |

Oxidation with Chemical Reagents (e.g., Sodium Chlorite, Hydrogen Peroxide)

Functionalization and Derivatization Reactions

This compound can be further modified through derivatization reactions targeting its functional groups.

Acylation is a common derivatization strategy for this compound, involving the modification of its hydroxyl and amino groups. Reactions with acid anhydrides or acid chlorides are typically employed to synthesize ester and N-acyl derivatives ug.edu.pl. For example, benzoylation of this compound using benzoyl chloride under Schotten-Baumann conditions yields tetra-O-benzoyl-D-glucosaminic acid researchgate.net. Similarly, treatment with acetic anhydride (B1165640), often in the presence of pyridine, can produce N-acetyl-D-glucosaminic acid or more extensively acylated products like pentaacetyl-D-glucosaminic acid researchgate.netnih.gov. These acyl derivatives are characterized using spectroscopic methods such as NMR, IR, and MS to confirm their structures and purity ug.edu.plnih.gov.

The synthesis of N-alkyl derivatives of this compound is commonly achieved through the reductive alkylation of protected glucosamine precursors. A prevalent method involves the N-alkylation of per-O-acetyl-D-glucosamine using various alkylating agents (e.g., alkyl halides or aldehydes/ketones followed by reduction) in the presence of a suitable reducing agent nih.govsigmaaldrich.comsigmaaldrich.comsigmaaldrich.com. This process allows for the introduction of diverse alkyl chains, such as methyl, ethyl, propyl, butyl, pentyl, hexyl, and benzyl (B1604629) groups, onto the nitrogen atom, yielding mono- and di-N-alkylated products nih.gov. Following the alkylation step, the acetyl protecting groups on the hydroxyls are typically removed via deacetylation. The resulting N-alkyl derivatives are then characterized using techniques like IR, NMR, and MS nih.gov. Reductive amination, as a broader synthetic strategy, is fundamental for C-N bond formation and is widely applied in organic synthesis, including pharmaceutical preparations acs.orgcommonorganicchemistry.com.

Compound List:

this compound

2-amino-2-deoxy-D-gluconic acid (synonym for this compound)

D-Glucosamine

2-amino-2-deoxy-D-glucose (synonym for D-Glucosamine)

D-Glucosamine hydrochloride

Palladium-bismuth catalysts (Pd-Bi/C)

Sodium chlorite

Hydrogen peroxide

Gold electrodes

Gold nanoparticles

N-acetyl-D-glucosaminic acid

2-acetamido-2-deoxy-D-gluconic acid (synonym for N-acetyl-D-glucosaminic acid)

Tetra-O-benzoyl-D-glucosaminic acid

Pentaacetyl-D-glucosaminic acid

Per-O-acetyl-D-glucosamine

Alkyl halides

Alkylating agents

Acetic anhydride

Benzoyl chloride

Pyridine

Sodium hydroxide (B78521) (NaOH)

Magnesium oxide (MgO)

Hydrotalcite (HT)

Palladium-bismuth/Al₂O₃ catalysts

Gold/Zinc oxide (Au/ZnO) catalysts

Palladium (Pd)

Bismuth (Bi)

Copper (Cu)

Platinum (Pt)

Mercury oxide (HgO)

Formaldehyde

Sodium amalgam

Ninhydrin

Acetic acid

Hydrochloric acid (HCl)

Ethylene glycol

Sodium triacetoxyborohydride (B8407120) (STAB)

Sodium cyanoborohydride (NaCNBH₃)

Sodium borohydride (B1222165) (NaBH₄)

Lewis acids (e.g., Ti(iPrO)₄, ZnCl₂)

D-mannosamine

D-mannosamine hydrochloride

N-acetyl-D-mannosamine

D-arabinose

Epichitosamine

2,5-anhydro-D-glucose

L-arabo-tetra-acetoxy-1-nitrohesene-1

L-mannosamine

L-mannosamine pentaacetate

L-Glucosamine

N-acetyl-D-glucosamine

2-acetamido-2-deoxy-D-glucose (N-acetylglucosamine)

D-gluconic acid

D-glucuronic acid

D-glucaric acid

Formic acid

Glycolic acid

5-HMF (5-hydroxymethylfurfural)

Lactic acid (LA)

D-glucose

D-mannose

D-galactose

D-fructose

D-allose

D-altrose

D-gulose

D-idose

D-lyxose

D-ribose

D-xylose

D-arabinose

N-acetyl-D-glucosaminamide

2-amino-2-deoxy-D-gluconamide

2-amino-2-deoxy-D-glucosyl-2-thiopseudourea dihydrobromide

1,3-di-N-acetyl-2-(2-acetamido-3,4,6-tri-O-acetyl-2-deoxy-β-D-glucopyranosyl)-2-thiopseudourea

3,4,6-tri-O-acetyl-2-deoxy-2-guanidino-1-thio-D-glucose

2-amino-2-deoxy-D-arabino-lactone

2-amino-2-deoxy-D-arabino-hexonate

Advanced Analytical Techniques in D Glucosaminic Acid Research

Chromatographic Separations and Quantification

Chromatographic techniques are indispensable for separating complex mixtures and quantifying individual components like D-Glucosaminic acid. These methods leverage differences in physical and chemical properties to achieve separation.

High-Performance Liquid Chromatography (HPLC) is a cornerstone for the separation and quantification of polar and non-polar compounds. Developing robust HPLC methods for molecules like this compound often involves optimizing stationary phases, mobile phases, and detection parameters to achieve effective resolution and sensitivity. Research into chitin (B13524) and chitosan (B1678972) valorization has highlighted the need for simultaneous separation of various compounds, including this compound, from complex mixtures.

One approach involves using specialized columns designed for sugar analysis. For instance, an RPM-Monosaccharide Pb2+ column with water as the mobile phase has demonstrated optimal separation of this compound alongside other amino sugars, N-containing chemicals, and furan (B31954) derivatives researchgate.netdoaj.orgscribd.com. This method has shown good linear relationships for quantification, with R² values ranging from 0.9904 to 0.9974 researchgate.netdoaj.org. While C18 columns with acetonitrile (B52724)/water mobile phases can separate some compounds, they are less effective for the complete resolution of this compound and similar polar molecules researchgate.netdoaj.orgscribd.com.

HPLC methods developed for related compounds, such as glucosamine (B1671600) sulfate, typically employ a C18 column with a mobile phase consisting of 0.1% orthophosphoric acid and acetonitrile in an 80:20 (v/v) ratio, often using UV detection at wavelengths like 285 nm. Such methods have demonstrated excellent linearity, with R² values up to 0.999 over concentration ranges of 30–450 μg/ml researchgate.net.

Table 1: HPLC Separation Parameters for Related Compounds

| Compound Class | Specific Compound(s) | Column Type | Mobile Phase | Detection | Linearity (R²) | Reference(s) |

| N-containing chemicals, Sugars | This compound, Glucosamine, N-acetyl-D-glucosamine, Glucose, Fructose, etc. | RPM-Monosaccharide Pb2+ | Water | Variable Wavelength/Refractive Index | 0.9904-0.9974 | researchgate.netdoaj.org |

| N-containing chemicals, Sugars | This compound, Glucosamine, N-acetyl-D-glucosamine, etc. | C18 | Acetonitrile/Water (1:9 v/v) | Variable Wavelength/Refractive Index | (Separated some) | researchgate.netdoaj.org |

| Amino Sugars | Glucosamine sulfate | C18 | 0.1% Orthophosphoric acid:Acetonitrile (80:20 v/v) | UV (285 nm) | 0.999 | researchgate.net |

Ion Exchange Chromatography (IEC) is particularly effective for separating charged molecules, making it suitable for amino acid analysis. This compound has found application as an internal standard in IEC-based amino acid analysis of physiological fluids and urine researchgate.netnih.govnih.gov. In these applications, it is often used in conjunction with other standards like 2-amino-ethyl-L-cysteine to ensure accurate quantification of amino acids researchgate.netnih.governdim.org. IEC separates compounds based on their electrostatic interactions with a charged stationary phase, allowing for selective retention and elution gsconlinepress.com. The use of this compound as an internal standard helps to correct for variations in sample preparation, injection volume, and detector response during the chromatographic run nih.governdim.org.

Table 2: Use of this compound in Ion Exchange Chromatography

| Analyte(s) of Interest | Chromatographic Technique | Role of this compound | Common Co-Standard(s) | Sample Matrix | Reference(s) |

| Amino Acids | Ion Exchange Chromatography (IEC) | Internal Standard | 2-amino-ethyl-L-cysteine | Physiological fluids, Urine | researchgate.netnih.govnih.governdim.org |

High-Performance Liquid Chromatography (HPLC) Method Development

Spectroscopic and Spectrometric Characterization Methods

Spectroscopic and spectrometric techniques provide detailed information about the molecular structure, composition, and properties of this compound.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining the three-dimensional structure of molecules. For carbohydrates and their derivatives like this compound, NMR provides detailed insights into their chemical structure, including the carbon skeleton, sugar type (aldose/ketose), ring size (pyranose/furanose/linear), stereochemistry of carbons, anomeric configuration (α/β), and absolute configuration (D/L) wikipedia.org.

¹H NMR provides information on the chemical environment of protons through chemical shifts, multiplicity, coupling constants, and integration, allowing for the assignment of individual protons core.ac.ukemerypharma.comnih.gov. ¹³C NMR complements this by providing information on the carbon backbone. Specifically, ¹³C NMR has been employed to confirm the identity of this compound, with the carboxylic acid carbon (C1) typically appearing around 172.19 ppm austinpublishinggroup.com. Advanced 2D NMR techniques, such as COSY (Correlation Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation), are crucial for establishing connectivity between atoms and confirming complex structures wikipedia.orgcore.ac.ukemerypharma.com.

Table 3: NMR Characterization of this compound

| Technique | Key Observation/Parameter | Details | Reference(s) |

| ¹³C NMR | Carboxylic acid carbon (C1) shift | ~172.19 ppm | austinpublishinggroup.com |

| ¹H NMR | Chemical shift, multiplicity, integration | Proton environment and count | core.ac.ukemerypharma.comnih.gov |

| 2D NMR | Connectivity, Stereochemistry | COSY, TOCSY, HSQC, HMBC, NOESY experiments | wikipedia.orgcore.ac.ukemerypharma.com |

| NMR | Absolute Configuration | Determination of D/L configuration | wikipedia.org |

Mass Spectrometry (MS) is vital for determining the molecular weight and elemental composition of compounds, aiding in their identification and the analysis of metabolic pathways. Techniques such as Electrospray Ionization Mass Spectrometry (ESI-MS) are commonly used for polar molecules like this compound. In negative ion mode, ESI-MS has identified this compound by detecting a [M-H]⁻ ion at m/z 194.1, consistent with its molecular weight of 195 Da austinpublishinggroup.com.

Broader applications of MS in metabolomics, including Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS), are employed for identifying a wide range of metabolites and mapping metabolic pathways mdpi.comnih.govnih.govdiva-portal.org. GC-MS often requires derivatization to make volatile compounds amenable to analysis, and its fragmentation patterns are used for identification against spectral libraries nih.govmdpi.com. Tandem Mass Spectrometry (MS/MS) further enhances identification by fragmenting precursor ions, providing detailed structural information nih.govnih.gov.

Table 4: Mass Spectrometry Identification of this compound

| MS Technique | Ion Type | m/z Value | Details | Reference(s) |

| ESI-MS (Negative Ion) | [M-H]⁻ | 194.1 | Corresponds to molecular weight of 195 Da | austinpublishinggroup.com |

| GC-MS | Various fragments | Varies | Used for identification and pathway analysis (often with derivatization) | nih.govmdpi.com |

| LC-MS | Various ions | Varies | Used for identification and pathway analysis | mdpi.comnih.govdiva-portal.org |

Spectrophotometric methods rely on the absorption of light by a sample at specific wavelengths. For this compound, a spectrophotometric method has been developed based on its chemical properties. This method involves the formation of a lactone at pH 1.5, which then reacts with a hydroxylamine (B1172632) base-ferric trichloride (B1173362) color system to produce a red-brown complex researchgate.net. The maximum absorbance for this complex is observed at 500 nm, and the Beer's Law relationship is described by the equation A=0.0926C+0.018, with a correlation coefficient (R²) of 0.9901, indicating good linearity for quantification researchgate.net. Spectrophotometry is also generally applied in the analysis of complex carbohydrates sigmaaldrich.com.

Table 5: Spectrophotometric Determination of this compound

| Principle/Reaction | λmax (nm) | Linearity (A=mC+b) | Details | Reference(s) |

| Lactone formation, reaction with hydroxylamine base-ferric trichloride color system | 500 | A=0.0926C+0.018 | Formation of a red-brown complex; R²=0.9901 | researchgate.net |

| Spectrophotometric analysis | Not specified | Not specified | Applied in complex carbohydrate analysis | sigmaaldrich.com |

Genetic Regulation and Engineering of D Glucosaminic Acid Metabolism

Transcriptional and Translational Control of Related Genes (e.g., dga Operon Regulation)

The catabolism of D-glucosaminate in bacteria like Salmonella enterica serovar Typhimurium is primarily orchestrated by the dga operon, which comprises genes dgaABCDEF nih.govnih.gov. This operon encodes the components of a mannose family phosphotransferase system (PTS) permease (dgaABCD) responsible for transporting D-glucosaminate across the cell membrane and phosphorylating it at the C-6 position, forming D-glucosaminate-6-phosphate. Subsequently, DgaE, a D-glucosaminate-6-phosphate ammonia-lyase (also referred to as a dehydratase), converts D-glucosaminate-6-phosphate into 2-keto-3-deoxygluconate (B102576) 6-phosphate (KDGP). KDGP is then cleaved by the aldolase (B8822740) DgaF into glyceraldehyde-3-phosphate and pyruvate (B1213749), feeding into central metabolic pathways nih.govresearchgate.netnih.gov.

The transcriptional regulation of the dga operon is known to be dependent on RpoN (σ⁵⁴) and an associated RpoN-dependent activator gene, designated dgaR nih.govnih.gov. A specific promoter sequence, matching the RpoN-dependent promoter consensus, has been identified upstream of the dgaA gene, indicating a key regulatory element for operon expression nih.gov. The successful introduction of a plasmid containing the dgaABCDEF genes under the control of an inducible promoter (like the lac promoter) into Escherichia coli strains has demonstrated the ability of these genes to confer D-glucosaminate utilization, allowing the bacteria to grow on minimal media containing D-glucosaminate as the sole carbon and nitrogen source nih.govebi.ac.uk.

Identification and Functional Analysis of Orthologs Across Microbial Species

The genetic machinery for D-glucosaminate catabolism, particularly the dga genes, appears to be phylogenetically restricted. Examination of microbial genome databases has revealed that orthologs of the dga genes are predominantly found in certain enteric bacteria and a limited number of species belonging to the phylum Firmicutes nih.govnih.govebi.ac.uk. For instance, typical E. coli strains generally lack the dga locus, rendering them unable to metabolize D-glucosaminate nih.gov.

In contrast, enzymes with similar catalytic functions to those encoded by the dga operon have been identified in other bacterial species. D-glucosaminate dehydratase, an enzyme that converts D-glucosaminate to 2-keto-3-deoxygluconate, has been purified and characterized from organisms such as Agrobacterium radiobacter and Pseudomonas fluorescens nih.govresearchgate.netqmul.ac.ukwikipedia.org. Furthermore, the DgaF protein, a KDGP aldolase, exhibits functional similarity to Eda, an aldolase involved in the Entner-Doudoroff pathway. This similarity allows DgaF to substitute for Eda in utilizing substrates like D-glucuronate or D-gluconate nih.gov.

Metabolic Engineering Strategies for Enhanced Production or Modified Pathways

Metabolic engineering offers promising avenues for enhancing the production or modifying the utilization pathways of D-glucosaminic acid. Microbial fermentation using specialized strains, such as Pseudomonas putida GNA5, has demonstrated efficient production of this compound from D-glucosamine researchgate.netnih.gov. In optimized fermentation processes, P. putida GNA5 achieved high yields of this compound (51.5 g/L) with a molar yield of 95.4% and minimal by-product formation nih.gov. However, microbial synthesis can be challenged by the significant breakdown of this compound by certain organisms and low accumulation concentrations due to substrate inhibition researchgate.net.

General metabolic engineering strategies applicable to this compound production include pathway redirection, heterologous gene expression, targeted gene disruption to prevent degradation, and gene overexpression to boost specific enzymatic activities nrfhh.comresearchgate.netfrontiersin.orgmdpi.com. For example, introducing the dga operon into non-native hosts like E. coli can equip them with the capability to utilize D-glucosaminate, a strategy that could be adapted for engineered production systems nih.govebi.ac.uk. Research into optimizing fermentation conditions, such as medium composition and process parameters, is also crucial for maximizing yields and economic viability researchgate.netnih.gov.

Genomic and Proteomic Insights into this compound-Related Processes

The integration of genomic, transcriptomic, and proteomic data provides a comprehensive understanding of the complex regulatory networks governing this compound metabolism oup.commdpi.comfrontiersin.orgbiorxiv.orgnih.gov. Genomics has been instrumental in identifying the dga gene cluster and mapping its distribution across different microbial species, revealing its evolutionary context and prevalence nih.govnih.govebi.ac.uk.

Transcriptomic and proteomic analyses offer deeper insights into gene expression patterns and protein abundance under various physiological conditions, shedding light on how this compound metabolism is regulated at the cellular level oup.comfrontiersin.org. For instance, studies on other metabolic pathways demonstrate how correlating transcriptomic, proteomic, and metabolomic data can identify key regulatory genes and pathways influencing specific traits mdpi.combiorxiv.orgnih.gov. While direct proteomic studies on the dga operon's regulation are less prevalent in the reviewed literature, the general principles of 'omics' integration are vital for dissecting the intricate control mechanisms and for guiding metabolic engineering efforts. The dga operon's association with pathogenicity in several bacterial species also highlights its functional significance beyond simple carbon catabolism researchgate.net.

Compound List:

this compound (2-amino-2-deoxy-D-gluconic acid)

D-Glucosamine

D-Glucosamine-6-phosphate

2-keto-3-deoxygluconate 6-phosphate (KDGP)

Glyceraldehyde-3-phosphate

Pyruvate

D-glucuronate

D-gluconate

D-glucosaminate-6-phosphate ammonia-lyase (DGL)

D-glucosaminate dehydratase

D-glucosaminate aldolase

2-keto-3-deoxygluconate

D-glucosaminate-6-phosphate

Eda

DgaE

DgaF

DgaABCD

DgaR

RpoN (σ⁵⁴)

Acetyl-CoA

D-lactic acid

Succinic acid

Malic acid

Citric acid

Glucose

Fructose

L-malic acid

Emerging Research Themes and Future Directions

Discovery of Novel Enzymes and Uncharted Metabolic Fates

While the metabolic pathway involving the phosphorylation of D-glucosaminic acid and subsequent ammonia (B1221849) elimination is understood in some bacteria like Salmonella enterica, significant gaps in our knowledge remain regarding its broader metabolic significance. nih.govacs.org Recent research suggests that the metabolic routes for this compound are more diverse than previously assumed. For instance, the bacterium Pseudomonas putida GNA5 has been shown to accumulate this compound stably without significant degradation, hinting at metabolic control mechanisms that differ from other studied bacteria. nih.govresearchgate.net This opens up an exciting area of investigation into novel regulatory proteins and enzymatic pathways.

The discovery of new enzymes capable of acting on this compound or its precursors is a key research frontier. A novel glucosamine (B1671600) oxidase from Aspergillus terreus NUK-1204, for example, shows high specificity for converting D-glucosamine to this compound and could be instrumental in both production and quantification. austinpublishinggroup.com The exploration of diverse microbial environments, particularly those rich in chitin (B13524), is expected to yield more enzymes with unique specificities and catalytic mechanisms. researchgate.net Computational pipelines that mine metagenomic data from extreme environments are also becoming powerful tools for discovering novel enzymes without the need for culturing organisms. nih.gov

The ultimate fate of this compound in various organisms remains largely uncharted territory. Beyond its role as a component of bacterial lipopolysaccharides, its integration into central carbon metabolism and its potential signaling roles are not well understood. smolecule.comnih.govresearchgate.net The study of how metabolites are channeled through different pathways under varying conditions, as seen with allantoin (B1664786) in plants under stress, provides a conceptual framework for investigating the metabolic fate of this compound. researchgate.netnewcastle.edu.au Future research will likely focus on using advanced metabolomics and flux analysis to trace the path of this compound and identify the full spectrum of its metabolic products and their physiological functions.

Innovations in Sustainable Biotechnological Production Processes

The increasing demand for this compound as a chiral synthon and a building block for bioactive molecules has spurred innovation in its production. researchgate.netnih.gov Traditional chemical synthesis methods are often complex and environmentally taxing, shifting the focus towards more sustainable biotechnological routes. Microbial fermentation and enzymatic synthesis are at the forefront of these efforts.

Oxidative fermentation using whole-cell catalysts is a particularly promising approach. Researchers have successfully used newly isolated bacterial strains, such as Pseudomonas putida GNA5, to produce this compound from D-glucosamine with high efficiency. nih.gov Optimization of fermentation conditions has led to significant yields with minimal by-products, enhancing the economic viability of the process. nih.govresearchgate.netresearchgate.net The use of microbial cell factories is a core strategy in modern biotechnology, aiming to rewire and optimize metabolic pathways for the high-yield production of desired compounds from renewable feedstocks. researchgate.netfrontiersin.orgnih.gov

Enzymatic synthesis offers a more controlled alternative to fermentation. The use of specific oxidases, such as glucose oxidase, can catalyze the air oxidation of D-glucosamine to this compound on a large scale. nih.govresearchgate.net A system combining glucose oxidase and catalase has been shown to achieve high yields in aqueous solutions. researchgate.net The discovery of novel enzymes like the glucosamine oxidase from Aspergillus terreus NUK-1204, which is highly specific and resistant to hydrogen peroxide, could further improve the efficiency and cost-effectiveness of enzymatic production. austinpublishinggroup.com

Below is a table summarizing key findings in the biotechnological production of this compound.

| Production Method | Organism/Enzyme | Substrate | Yield/Concentration | Key Findings |

| Oxidative Fermentation | Pseudomonas putida GNA5 | D-glucosamine-HCl | 51.5 g/L (95.4% molar yield) | Stable accumulation with few by-products; suggests unique metabolic mechanisms. nih.govresearchgate.netresearchgate.net |

| Oxidative Fermentation | Acinetobacter sp. Strain A-10 | D-glucosamine | Accumulation in medium | Isolated from chitin-containing soil; efficiently oxidizes D-glucosamine. researchgate.net |

| Enzymatic Synthesis | Glucose Oxidase & Catalase | D-glucosamine | 76% | High catalytic activity in a dual-enzyme system at neutral pH. researchgate.net |

| Catalytic Oxidation | Palladium-Bismuth on Charcoal | D-glucosamine | Good yield | Utilizes molecular oxygen for efficient conversion. researchgate.netresearchgate.net |

In-depth Structural Biology and Mechanistic Studies of this compound Modifying Enzymes

A deep understanding of the enzymes that metabolize this compound is crucial for both fundamental science and biotechnological applications. Recent studies have provided remarkable insights into the structure and function of these biocatalysts. A prime example is the detailed characterization of D-glucosaminate-6-phosphate ammonia-lyase (DGL) from Salmonella enterica, an enzyme that catalyzes a key step in this compound metabolism. nih.govacs.org

Crystallographic studies have revealed that DGL, a pyridoxal (B1214274) 5′-phosphate (PLP)-dependent enzyme, assembles into a novel octameric structure, a tetramer of dimers, previously unseen in the aminotransferase superfamily to which it belongs. nih.govacs.org This unique quaternary structure is essential for its catalytic activity. The enzyme converts D-glucosaminate-6-phosphate into 2-keto-3-deoxygluconate (B102576) 6-phosphate (KDG-6-P), a key intermediate in the Entner–Doudoroff pathway. nih.gov

Mechanistic studies using nuclear magnetic resonance (NMR) have uncovered a fascinating aspect of the DGL-catalyzed reaction. The elimination of ammonia occurs with an inversion of stereochemistry at the C3 position, a feature described as unprecedented for a PLP-dependent deaminase acting on a D-amino acid. nih.govacs.org This finding challenges existing paradigms of enzyme mechanisms and highlights the unique evolutionary solutions developed in microbial metabolic pathways. Such detailed structural and mechanistic knowledge is invaluable for protein engineering efforts aimed at creating novel biocatalysts for synthetic chemistry.

The table below details the key structural and mechanistic features of D-glucosaminate-6-phosphate ammonia-lyase (DGL).

| Feature | Description | Significance |

| Enzyme Class | Pyridoxal 5′-phosphate (PLP)-dependent ammonia-lyase (Aminotransferase Superfamily) | Belongs to a large and diverse family of enzymes crucial for amino acid metabolism. nih.govacs.org |

| Quaternary Structure | Novel octameric assembly (tetramer of dimers) | A previously unobserved structure in this enzyme superfamily, suggesting unique functional adaptations. nih.govacs.org |

| Substrate | D-glucosaminate 6-phosphate (DGA-6-P) | The phosphorylated form of this compound. nih.gov |

| Product | 2-keto-3-deoxygluconate 6-phosphate (KDG-6-P) | An intermediate that feeds into central carbon metabolism. nih.gov |

| Catalytic Mechanism | Elimination of ammonia with inversion of stereochemistry at C3 | An unprecedented stereochemical outcome for this class of enzyme, revealing novel catalytic strategies. nih.govacs.org |

| Analytical Techniques | X-ray Crystallography, Nuclear Magnetic Resonance (NMR) | Provided high-resolution structural data and detailed mechanistic insights. nih.govacs.org |

Interdisciplinary Approaches Integrating this compound Research within Glycoscience

The study of this compound is increasingly benefiting from its integration into the broader, interdisciplinary field of glycoscience. researchgate.net Glycoscience explores the structure, function, and synthesis of carbohydrates (glycans) and their roles in a vast array of biological processes. smolecule.comresearchgate.net By situating this compound within this larger context, researchers can leverage powerful tools and concepts to unlock new discoveries.

This compound, as an amino sugar derivative, is a valuable model compound for exploring carbohydrate-related processes. smolecule.com Its structural similarity to other common sugars allows it to be used as a probe in studying the specificity and mechanisms of carbohydrate-binding proteins (lectins) and carbohydrate-active enzymes. smolecule.com For example, understanding how enzymes differentiate between this compound and its parent sugar, D-glucosamine, can provide fundamental insights into molecular recognition.

The integration of glyco-informatics—the application of computational tools to study glycans—is set to accelerate research. researchgate.net These approaches can help predict enzyme function, model glycan-protein interactions, and analyze large datasets from glycomics experiments. Furthermore, the principles of glycoengineering, which involves modifying glycan structures to create new functionalities, can be applied to this compound. researchgate.net This could lead to the development of novel polymers, drug delivery systems, or probes for studying biological systems. As an interdisciplinary field, glycoscience provides the framework to connect the fundamental chemistry of this compound to its potential applications in biotechnology, medicine, and materials science. researchgate.netontosight.ai

Q & A

Q. What are the primary methodologies for synthesizing D-glucosaminic acid in laboratory settings?

this compound (2-amino-2-deoxy-D-gluconic acid) is synthesized via enzymatic or chemical oxidation of D-glucosamine. Enzymatic methods, such as glucose oxidase-catalyzed air oxidation of D-glucosamine, are preferred for scalability and stereochemical control . Chemical synthesis often involves catalytic oxidation with transition metals (e.g., Pt or Au nanoparticles) under alkaline conditions. Researchers should optimize reaction parameters (pH, temperature, substrate concentration) to minimize byproducts like gluconic acid derivatives .

Q. How can this compound be detected and quantified in microbial communities?

High-performance liquid chromatography (HPLC) coupled with UV or refractive index detection is standard for quantifying this compound in biological samples. For microbial studies, Biolog EcoPlates™ with this compound as a sole carbon source can assess metabolic activity via colorimetric assays (absorbance at 590 nm) . Confirmatory analyses may require LC-MS/MS for isotopic tracing in metabolic flux studies .

Q. What is the biological significance of this compound in soil microbial ecosystems?

this compound serves as a nitrogen and carbon source for soil bacteria (e.g., Bradyrhizobium and Pseudomonas), influencing nutrient cycling and plant-microbe interactions. Its utilization correlates with functional diversity metrics in Biolog assays, where higher absorption values indicate microbial adaptability to environmental stressors like monocropping or pH shifts .

Advanced Research Questions

Q. How do experimental designs address contradictions in this compound utilization across microbial strains?

Discrepancies in utilization (e.g., Salmonella enterica serovars) often arise from genetic variations in operons like dgo. To resolve these, researchers should:

Q. What methodological strategies optimize this compound production in bacterial fermentation?

Pseudomonas putida fermentation requires precise control of dissolved oxygen (DO) and nitrogen sources. Key steps include:

Q. How can multi-omics approaches elucidate this compound’s role in microbial metabolic networks?

Integrate genomics, transcriptomics, and metabolomics:

- Genomics : Identify operons (e.g., dgo or nag) linked to this compound catabolism using tools like RAST or KEGG .

- Transcriptomics : Perform RNA-seq on microbial cultures under this compound stress to pinpoint upregulated transporters (e.g., ABC transporters) .

- Metabolomics : Use NMR or FT-ICR-MS to map metabolic intermediates (e.g., 2-keto-3-deoxygluconate) in degradation pathways .

Q. What statistical frameworks resolve conflicting data on this compound’s environmental impact?

For contradictory soil studies (e.g., variable utilization in monocropped vs. natural soils):

- Apply principal component analysis (PCA) to Biolog data to isolate carbon sources driving community differences .

- Use mixed-effects models to account for covariates like soil pH, organic matter, and microbial biomass.

- Validate findings with redundancy analysis (RDA) to link utilization patterns to environmental gradients .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.